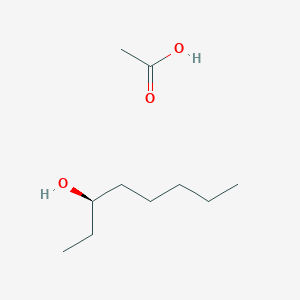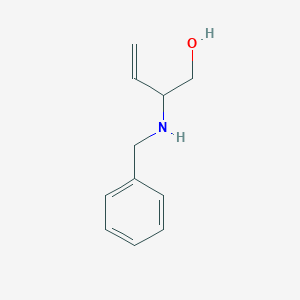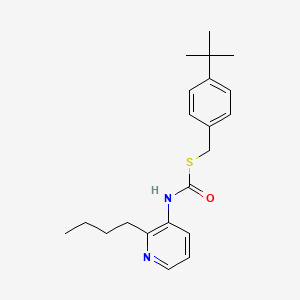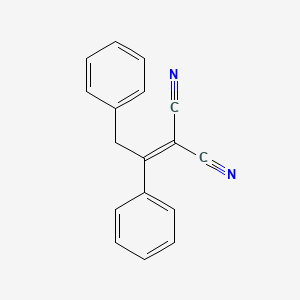
2,2'-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-phenylhydrazinecarbothioamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-phenylhydrazinecarbothioamide) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two phenyl groups attached to an ethanediylidene core, with bis(N-phenylhydrazinecarbothioamide) moieties. Its intricate structure makes it a subject of interest in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-phenylhydrazinecarbothioamide) typically involves the condensation reaction between benzil and N-phenylhydrazinecarbothioamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-phenylhydrazinecarbothioamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound, potentially forming quinones or other oxygenated species.
Reduction: Reduced forms of the compound, possibly leading to the formation of hydrazine derivatives.
Substitution: Substituted phenyl derivatives, depending on the electrophile used in the reaction.
Aplicaciones Científicas De Investigación
2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-phenylhydrazinecarbothioamide) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of 2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-phenylhydrazinecarbothioamide) involves its interaction with molecular targets through its hydrazinecarbothioamide moieties. These functional groups can form coordination bonds with metal ions, leading to the formation of metal complexes. Additionally, the compound’s phenyl groups can participate in π-π interactions with aromatic systems, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(1-Phenyl-1,2-ethanediylidene)bis(N,N-dimethylhydrazinecarbothioamide): Similar structure but with dimethyl groups instead of phenyl groups.
1,2-Bis(diphenylphosphino)ethane: Contains diphenylphosphino groups instead of hydrazinecarbothioamide moieties.
Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-: Similar core structure but with different substituents.
Uniqueness
2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-phenylhydrazinecarbothioamide) is unique due to its specific combination of phenyl and hydrazinecarbothioamide groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
42135-83-1 |
|---|---|
Fórmula molecular |
C28H24N6S2 |
Peso molecular |
508.7 g/mol |
Nombre IUPAC |
1-[(E)-[(2E)-1,2-diphenyl-2-(phenylcarbamothioylhydrazinylidene)ethylidene]amino]-3-phenylthiourea |
InChI |
InChI=1S/C28H24N6S2/c35-27(29-23-17-9-3-10-18-23)33-31-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)32-34-28(36)30-24-19-11-4-12-20-24/h1-20H,(H2,29,33,35)(H2,30,34,36)/b31-25+,32-26+ |
Clave InChI |
PPNUJBYQXJIQMK-YESHOFFLSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N\NC(=S)NC2=CC=CC=C2)/C(=N/NC(=S)NC3=CC=CC=C3)/C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C(=NNC(=S)NC2=CC=CC=C2)C(=NNC(=S)NC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Propan-2-yl)bicyclo[2.2.2]octan-2-one](/img/structure/B14659420.png)


![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14659427.png)





![1,2-Propanediol, 2-[4-(2-methylpropyl)phenyl]-](/img/structure/B14659470.png)


![Ethyl 4-[(4-octoxyphenyl)methylideneamino]benzoate](/img/structure/B14659485.png)
